molecular formula C21H18N2O3S B11345999 N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345999
M. Wt: 378.4 g/mol
InChI Key: DYJVGEOEXKNOKO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with the oxazole ring. Key steps include:

    Formation of Furan and Thiophene Derivatives: These are synthesized through standard organic reactions such as Friedel-Crafts acylation and subsequent functional group modifications.

    Coupling Reactions: The furan and thiophene derivatives are then coupled with the oxazole ring using reagents like palladium catalysts under controlled conditions.

    Final Assembly: The final product is obtained through amide bond formation, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may facilitate binding through π-π interactions, while the oxazole ring can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the thiophene ring, which may alter its binding affinity and reactivity.

    N-[(THIOPHEN-2-YL)METHYL]-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the furan ring, potentially affecting its electronic properties.

Uniqueness

The presence of both furan and thiophene rings in N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This unique structure may enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N2O3S/c1-15-6-8-16(9-7-15)20-12-19(22-26-20)21(24)23(13-17-4-2-10-25-17)14-18-5-3-11-27-18/h2-12H,13-14H2,1H3

InChI Key

DYJVGEOEXKNOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Origin of Product

United States

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